![molecular formula C15H16N4O2 B2562104 N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide CAS No. 1795295-74-7](/img/structure/B2562104.png)
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. CPP-ACP is a white powder that is soluble in water and is commonly used in dental products for its ability to prevent tooth decay and promote remineralization.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide involves the formation of complexes with calcium and phosphate ions, which are essential for tooth remineralization. N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has a high affinity for calcium and phosphate ions, which allows it to bind to the tooth surface and release these ions over time. This process promotes the formation of hydroxyapatite, which is the main mineral component of teeth.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans, by disrupting their cell membranes. N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has also been shown to enhance the uptake of calcium and phosphate ions, which are essential for tooth remineralization. Additionally, N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been shown to reduce the solubility of hydroxyapatite, which makes teeth more resistant to acid erosion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide in lab experiments is its ability to promote tooth remineralization. This makes it a valuable tool for studying the effects of various treatments on tooth structure and function. However, one limitation of using N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide. One area of research is the development of new dental products that incorporate N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide for improved oral health. Another area of research is the study of the effects of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide on other areas of the body, such as bone health. Additionally, there is potential for the use of N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide in the treatment of other conditions, such as osteoporosis and arthritis.
Métodos De Síntesis
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process begins with the reaction of 4-cyanobenzoic acid with propionyl chloride, followed by the reaction of the resulting product with N-cyanomethyl-N-propylamine. The final step involves the reaction of the intermediate product with formamide to yield N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been extensively studied for its potential therapeutic applications in dentistry. It is commonly used in dental products, such as toothpaste and mouthwash, for its ability to prevent tooth decay and promote remineralization. N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide has been shown to inhibit the growth of bacteria that cause dental caries and to enhance the uptake of calcium and phosphate ions, which are essential for tooth remineralization.
Propiedades
IUPAC Name |
4-cyano-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-8-19(9-7-16)14(20)11-18-15(21)13-5-3-12(10-17)4-6-13/h3-6H,2,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRALUKPHSNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)
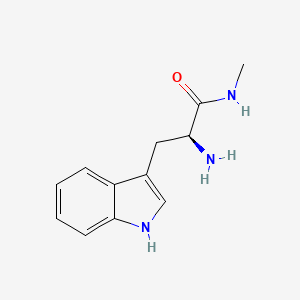
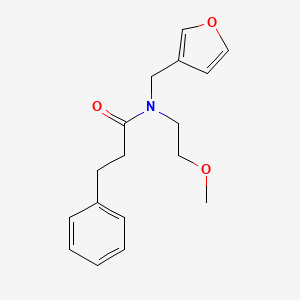
![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
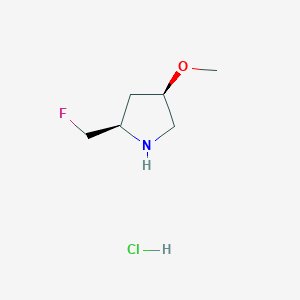
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)
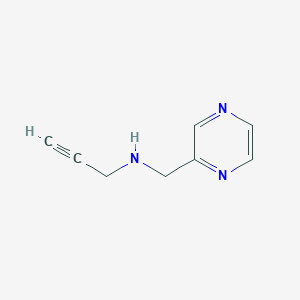
![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)
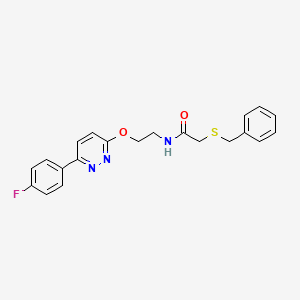
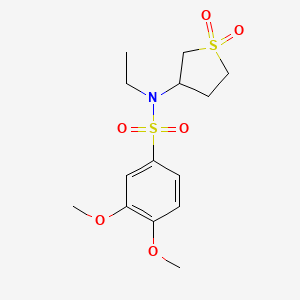
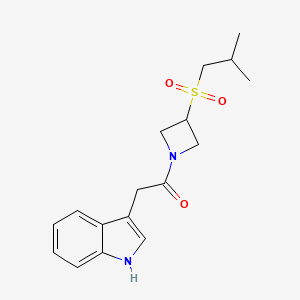
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)